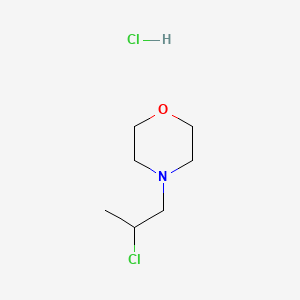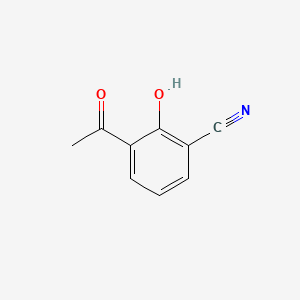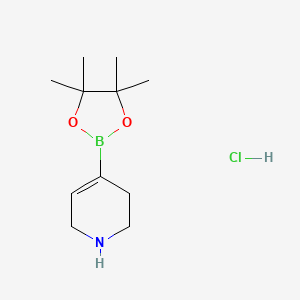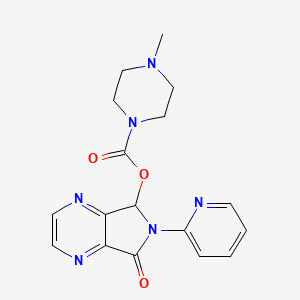
6-Sialyl-D-galactose Potassium Salt (α/β mixture)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Sialyl-D-galactose Potassium Salt involves the enzymatic or chemical sialylation of D-Galactose with N-Acetylneuraminic Acid. The reaction typically requires specific glycosyltransferases or chemical catalysts to facilitate the formation of the glycosidic bond. The reaction conditions often include controlled pH, temperature, and the presence of cofactors or activators to enhance the efficiency of the sialylation process.
Industrial Production Methods
Industrial production of 6-Sialyl-D-galactose Potassium Salt is carried out in cGMP (current Good Manufacturing Practice) facilities to ensure high purity and quality. The production process involves large-scale enzymatic synthesis, followed by purification steps such as chromatography to isolate the desired product. The final product is then subjected to rigorous quality control measures to meet industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
6-Sialyl-D-galactose Potassium Salt undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The sialic acid moiety can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperature, pH, and reaction time to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted sialylated compounds. These products can have different biological activities and applications depending on the nature of the modification.
Wissenschaftliche Forschungsanwendungen
6-Sialyl-D-galactose Potassium Salt has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in analytical methods to measure the presence of sialylated oligosaccharides in various samples.
Biology: It plays a role in studying the binding domains of viruses, such as influenza and rhinitis viruses, that recognize sialic acid-capped cell surface receptors.
Medicine: The compound is investigated for its potential therapeutic effects in treating diseases like GNE myopathy, cancers, and viral infections.
Industry: It is used in the production of functional foods and nutraceuticals due to its health benefits.
Wirkmechanismus
The mechanism of action of 6-Sialyl-D-galactose Potassium Salt involves its interaction with specific molecular targets, such as cell surface receptors that recognize sialic acid residues . These interactions can modulate various biological pathways, including immune response, cell signaling, and pathogen adhesion . The compound’s effects are mediated through its ability to mimic natural sialylated structures, thereby influencing cellular processes and disease outcomes .
Vergleich Mit ähnlichen Verbindungen
6-Sialyl-D-galactose Potassium Salt is unique compared to other similar compounds due to its specific sialylation pattern and biological activities. Similar compounds include:
3-Sialyllactose: Another sialylated oligosaccharide with a different linkage pattern.
6-Sialyl-D-lactose: A compound with similar sialylation but different sugar components.
Sialyl Lewis X: A sialylated tetrasaccharide involved in cell adhesion and signaling.
These compounds share some functional similarities but differ in their specific biological roles and applications, highlighting the uniqueness of 6-Sialyl-D-galactose Potassium Salt .
Eigenschaften
CAS-Nummer |
82731-28-0 |
|---|---|
Molekularformel |
C17H28KNO14 |
Molekulargewicht |
509.502 |
IUPAC-Name |
potassium;N-[6-carboxy-4-hydroxy-6-[(3,4,5,6-tetrahydroxyoxan-2-yl)methoxy]-2-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-3-yl]ethanimidate |
InChI |
InChI=1S/C17H29NO14.K/c1-5(20)18-9-6(21)2-17(16(28)29,32-14(9)10(23)7(22)3-19)30-4-8-11(24)12(25)13(26)15(27)31-8;/h6-15,19,21-27H,2-4H2,1H3,(H,18,20)(H,28,29);/q;+1/p-1/t6?,7-,8?,9?,10-,11?,12?,13?,14?,15?,17?;/m1./s1 |
InChI-Schlüssel |
QUNGJLQFMQGHSK-RZWFJVBZSA-M |
SMILES |
CC(=NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)O)O)O)O)O)[O-].[K+] |
Synonyme |
6-O-(N-Acetyl-α-neuraminosyl)-α-D-galactopyranose Monopotassium Salt |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methoxy-4-[[5-[(methoxycarbonyl)amino]-1-methyl-1H-indol-3-yl]methyl]benzoic Acid](/img/structure/B590876.png)





